6-Bromo-3-isopropyl-1H-indazole
Overview
Description
6-Bromo-3-isopropyl-1H-indazole is a chemical compound with the molecular formula C10H11BrN2 . It is an organic molecule that has gained significant interest in the scientific community due to its unique properties and potential applications in various fields.
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, including this compound, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular weight of this compound is 239.11 . The InChI code is 1S/C10H11BrN2/c1-6(2)10-8-4-3-7(11)5-9(8)12-13-10/h3-6H,1-2H3, (H,12,13) and the InChI key is BCOCEYNYPQTAGX-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions of this compound involve a hydrogen bond propelled mechanism . This mechanism is suitable for similar cyclization, and a new reaction is predicted .Physical and Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3 and a boiling point of 345.8±22.0 °C at 760 mmHg . It is a solid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
6-Bromo-3-isopropyl-1H-indazole and its derivatives have been a focal point in the synthesis of diverse organic compounds. Studies have shown that these compounds can be synthesized through various methods, including the reaction of dianions prepared from similar indazole compounds with electrophiles, leading to the formation of monosubstituted 1H-indazole derivatives (Welch, Hanau, & Whalen, 1992). Moreover, the structural and molecular analysis of indazole compounds, including 6-bromo-indazoles, has been carried out using X-ray diffraction and NMR spectroscopy, shedding light on their molecular configurations (Cabildo et al., 2011).
Application in Corrosion Inhibition
Indazole derivatives, including those similar to this compound, have been studied for their inhibitive properties in corrosion prevention. Research shows that these compounds can effectively inhibit iron corrosion in acidic environments. The efficacy of these inhibitors has been demonstrated through various techniques like polarization curves and impedance spectra, highlighting their potential in industrial applications (Babić-Samardžija et al., 2005).
Anticancer Properties
Some indazole derivatives, including 6-bromo-indazoles, have been explored for their potential anticancer properties. Research into 6-aminoindazole derivatives, which share a similar structural framework, has revealed significant cytotoxicity against human colorectal cancer cell lines, suggesting potential therapeutic applications in oncology (Ngo Xuan Hoang et al., 2022).
Enzyme Inhibition and Biological Activity
Indazoles, including bromo-indazoles, have been studied for their inhibitory effects on various enzymes. For instance, their impact on lactoperoxidase (LPO), an enzyme with antimicrobial properties, has been investigated, revealing that these compounds can significantly inhibit LPO activity, which is crucial for biological systems and various industrial applications (Köksal & Alım, 2018).
Catalysis and Chemical Reactions
Research has also delved into the use of indazole compounds, including bromo-indazoles, in catalysis and as intermediates in chemical reactions. Studies have shown that these compounds can be used in asymmetric allylic alkylation reactions, highlighting their utility in the synthesis of complex organic molecules (Bovens, Togni, & Venanzi, 1993).
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ .
Mode of Action
Indazole compounds are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole compounds are known to influence various biochemical pathways, leading to downstream effects .
Result of Action
Indazole compounds are known to have various effects at the molecular and cellular levels .
Safety and Hazards
The safety information for 6-Bromo-3-isopropyl-1H-indazole indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .
Biochemical Analysis
Biochemical Properties
6-Bromo-3-isopropyl-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, this compound has shown potential in inhibiting enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . Additionally, it interacts with proteins involved in cell signaling pathways, affecting the overall cellular response.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways . Moreover, it affects gene expression by upregulating or downregulating genes associated with cell cycle regulation and apoptosis. The compound also impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of target enzymes, inhibiting their activity and thereby disrupting metabolic pathways . This inhibition can lead to the accumulation of specific metabolites, triggering cellular responses such as apoptosis. Additionally, the compound can activate or inhibit transcription factors, resulting in changes in gene expression that promote or inhibit cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may also exhibit biological activity, potentially leading to different cellular responses. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, where the compound exhibits significant biological activity only above a certain concentration. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in energy production and metabolite levels . Additionally, this compound can affect the activity of cytochrome P450 enzymes, influencing the metabolism of other compounds and drugs. These interactions highlight the compound’s potential to modulate metabolic pathways and its implications for drug development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects. The localization and accumulation of this compound are influenced by its chemical properties, such as lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins.
Properties
IUPAC Name |
6-bromo-3-propan-2-yl-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-6(2)10-8-4-3-7(11)5-9(8)12-13-10/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOCEYNYPQTAGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C=CC(=CC2=NN1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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